2-(2,4-dichlorophenoxy)-N'-(4-ethoxybenzylidene)acetohydrazide
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Overview
Description
2-(2,4-dichlorophenoxy)-N’-(4-ethoxybenzylidene)acetohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a dichlorophenoxy group and an ethoxybenzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N’-(4-ethoxybenzylidene)acetohydrazide typically involves the reaction of 2,4-dichlorophenoxyacetic acid hydrazide with 4-ethoxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N’-(4-ethoxybenzylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines derived from the reduction of the hydrazide group.
Substitution: Substituted products where the dichlorophenoxy group is replaced by the nucleophile.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Potential use in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N’-(4-ethoxybenzylidene)acetohydrazide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to the modulation of various biochemical pathways, resulting in the observed biological activities.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dichlorophenoxy)acetohydrazide: Lacks the ethoxybenzylidene moiety.
N’-(4-ethoxybenzylidene)acetohydrazide: Lacks the dichlorophenoxy group.
Uniqueness
2-(2,4-dichlorophenoxy)-N’-(4-ethoxybenzylidene)acetohydrazide is unique due to the presence of both the dichlorophenoxy and ethoxybenzylidene groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
303086-01-3 |
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Molecular Formula |
C17H16Cl2N2O3 |
Molecular Weight |
367.2 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(E)-(4-ethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H16Cl2N2O3/c1-2-23-14-6-3-12(4-7-14)10-20-21-17(22)11-24-16-8-5-13(18)9-15(16)19/h3-10H,2,11H2,1H3,(H,21,22)/b20-10+ |
InChI Key |
UFCPPKZLLFOTAL-KEBDBYFISA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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